evolvoid A
Description
Evolvoid A is a computational framework introduced by Fontana et al. (2024) for optimizing the design of cellular constructs in vitro. It employs a biophysical-inspired genetic algorithm (GA) to simulate and select morphologies that maximize fitness criteria such as oxygen consumption efficiency, cell viability, and surface tension . The algorithm iteratively generates populations of 3D constructs, evaluates their performance under variable environmental oxygen levels using Fick’s law and Michaelis-Menten kinetics, and selects optimal geometries through a fitness function (FF). The pipeline aims to replicate biological systems' adaptability, enabling cost-effective "lab-on-a-laptop" models for tissue engineering .
Notably, the term "evolvoid" also appears in theoretical biology () as a concept describing systems that appear evolved but are intelligently designed. However, this article focuses on Evolvoid A as a computational tool, given the absence of chemical compound data in the provided evidence.
Propriétés
Formule moléculaire |
C19H28O10 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
[(2S,3S)-2,3,4-trihydroxy-3-methylbutyl] (E)-3-[3-hydroxy-4-[(2R,3R)-2,3,4-trihydroxy-2-methylbutoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C19H28O10/c1-18(26,10-21)16(24)9-28-17(25)6-4-12-3-5-14(13(22)7-12)29-11-19(2,27)15(23)8-20/h3-7,15-16,20-24,26-27H,8-11H2,1-2H3/b6-4+/t15-,16+,18+,19-/m1/s1 |
Clé InChI |
GTNFLOUXEFGGSM-BSVFCNQSSA-N |
SMILES isomérique |
C[C@](CO)([C@H](COC(=O)/C=C/C1=CC(=C(C=C1)OC[C@](C)([C@@H](CO)O)O)O)O)O |
SMILES canonique |
CC(CO)(C(COC(=O)C=CC1=CC(=C(C=C1)OCC(C)(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 1: Key Parameters of Evolvoid A vs. Similar Genetic Algorithms
Key Findings:
Biological Fidelity : Evolvoid A uniquely integrates biophysical parameters (e.g., oxygen gradients) into its FF, unlike standard GAs or PSO, which prioritize abstract optimization . This allows it to predict constructs with sizes matching experimental data (e.g., Shah et al., 2017) .
Algorithmic Efficiency : While traditional GAs excel in broad applications, Evolvoid A’s niche focus on cellular systems reduces computational redundancy by constraining variables to biologically relevant factors .
Limitations: Evolvoid A’s reliance on predefined kinetic models may limit its adaptability to novel biological systems, whereas PSO’s flexibility accommodates dynamic environments .
Notes on Terminology and Evidence Limitations
- The term "evolvoid" in theoretical biology () refers to systems mimicking evolution through design, but this concept lacks direct chemical or computational overlap with Evolvoid A.
- No evidence provided clarifies whether "evolvoid A" exists as a chemical compound. Thus, this analysis assumes the term refers solely to the computational model by Fontana et al. (2024).
References
[3] Goldberg, D. E. (1989). Genetic Algorithms in Search, Optimization, and Machine Learning. Addison-Wesley.
[5] Shah, U. K., et al. (2017). Mutation Research, 825, 51–56.
[10] Fontana, F., et al. (2024). ALTEX Proceedings, 12(2), EUSAAT.
Q & A
Q. What biophysical principles underpin Evolvoid A's optimization of cellular constructs?
Q. How is the fitness function (FF) in Evolvoid A structured to prioritize construct designs?
The FF combines three metrics:
- Viability : Oxygen consumption rates under simulated perturbations.
- Robustness : Stability of oxygen gradients across environmental fluctuations.
- Surface tension : Energy minimization to mimic natural tissue compaction. Each metric is weighted to reflect experimental priorities (e.g., viability may dominate in hypoxia-sensitive studies). FF thresholds (e.g., <5% variation over 10 generations) determine convergence .
Advanced Research Questions
Q. What methodologies resolve contradictions between Evolvoid A's predictions and experimental outcomes?
Q. How can Evolvoid A be adapted for high-throughput screening of construct scalability?
- Parallelization : Deploy distributed computing to simulate multiple generations concurrently.
- Reduced-order modeling : Simplify oxygen dynamics equations to accelerate iterations.
- Dynamic mutation rates : Increase variability in early generations, then refine. Benchmark against lab-on-a-chip experimental throughput (e.g., 50 constructs/day vs. 1000/day in silico) .
Q. What statistical methods are recommended for analyzing variability in Evolvoid A's outputs?
- Error propagation analysis : Quantify uncertainty in FF due to input parameter variances.
- t-tests/ANOVA : Compare mean fitness scores across generations or experimental batches.
- Monte Carlo simulations : Assess robustness to stochastic perturbations .
Methodological Considerations
Q. How should researchers design experiments to validate Evolvoid A's predictions?
- Phase 1 : Calibrate in silico models using historical in vitro data (e.g., cell viability under known oxygen gradients).
- Phase 2 : Generate 3D constructs using Evolvoid A’s top designs and measure key metrics (size, O₂ consumption).
- Phase 3 : Iterate by feeding experimental discrepancies back into the FF for re-optimization .
Q. What are common pitfalls in applying Evolvoid A to non-uniform cell distributions?
- Overfitting : Avoid excessive weight on surface tension, which may produce fragile, overly compact designs.
- Boundary neglect : Explicitly model cell-medium interfaces to prevent unrealistic edge effects.
- Validation gaps : Use confocal imaging to verify spatial cell arrangement matches simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
